![molecular formula C10H12N2OS B2985867 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol CAS No. 300821-91-4](/img/structure/B2985867.png)
3-(Benzo[d]thiazol-2-ylamino)propan-1-ol
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Overview
Description
“3-(Benzo[d]thiazol-2-ylamino)propan-1-ol” is a compound that has been studied in the context of solvent-dependent regio- and stereo-selective reactions . It is formed from the reaction of 3-formylchromones with 2-aminobenzothiazoles .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “3-(Benzo[d]thiazol-2-ylamino)propan-1-ol”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
In a solvent-dependent study, it was found that 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer . The reactions did not require an external catalyst, all the reactions were performed at the same temperature, and purification was achieved by filtration .Scientific Research Applications
Synthesis of Novel Derivatives
The compound is used in the synthesis of novel derivatives. A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives .
Antimicrobial Evaluation
The compound has been used in the synthesis and antimicrobial evaluation of novel compounds. The newly synthesized compounds were screened for their biological activity .
Optoelectronics
The compound has been used in the development of new products in optoelectronics .
Analytical Tools
The compound has been used in the development of analytical tools .
Making Naphthalene
The compound is one of the key materials for making naphthalene .
Mechanism of Action
Mode of Action
Related compounds have been shown to interact with dna and strongly inhibit topoisomerase i . This interaction can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit topoisomerase i, which plays a crucial role in dna replication and transcription . By inhibiting this enzyme, these compounds can disrupt the normal cell cycle and induce cell death .
Result of Action
Related compounds have been shown to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-7-3-6-11-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNDUCNVJUIWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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